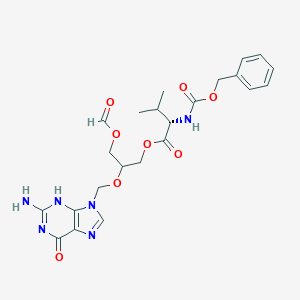![molecular formula C7H7NO2 B064955 5-Oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium CAS No. 193605-33-3](/img/structure/B64955.png)
5-Oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a fused furan and pyridine ring system with an oxygen atom at the 5-position, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles, which can be further modified to obtain the desired compound .
Industrial Production Methods
the use of magnetically recoverable catalysts and multicomponent reactions has been explored for the synthesis of pyridine derivatives, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, phosphorus sulfide for thione formation, and methyl iodide for methylation . Reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile under inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted furo[3,2-c]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide involves its interaction with specific molecular targets and pathways. For example, as a nicotinic receptor agonist, it binds to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . The compound’s effects on melatonin receptors suggest its potential role in regulating circadian rhythms and sleep patterns .
Comparison with Similar Compounds
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide can be compared with other similar compounds, such as:
2,3-Dihydrofuro[2,3-b]pyridine: This compound has a different ring fusion pattern and exhibits distinct biological activities.
2,3-Dihydro-furo[3,2-h]quinoline: This compound is of interest as an aldose reductase inhibitor and antimalarial agent.
2,3-Dihydrofuro[3,2-c]coumarin: Known for its medicinal importance, this compound displays a wide range of biological activities, including anticoagulant and anticancer properties.
The uniqueness of 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
CAS No. |
193605-33-3 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C7H7NO2/c9-8-3-1-7-6(5-8)2-4-10-7/h1,3,5H,2,4H2 |
InChI Key |
WDJWCAGQZHIELU-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=[N+](C=C2)[O-] |
Canonical SMILES |
C1COC2=C1C=[N+](C=C2)[O-] |
Synonyms |
Furo[3,2-c]pyridine,2,3-dihydro-,5-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)

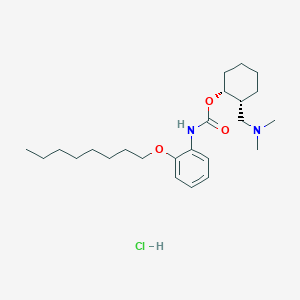
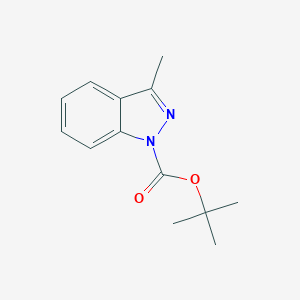
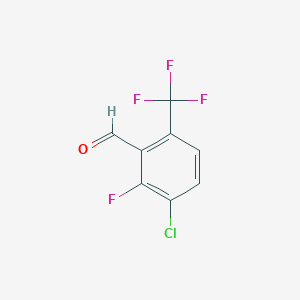
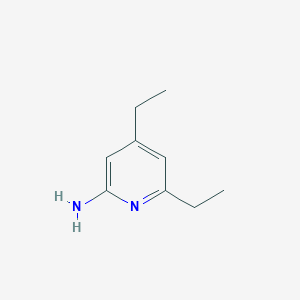
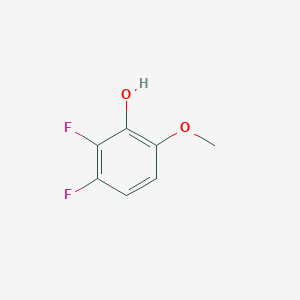
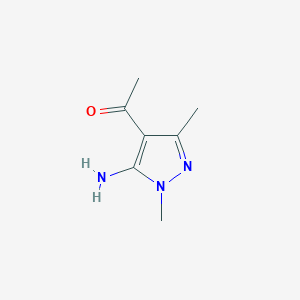

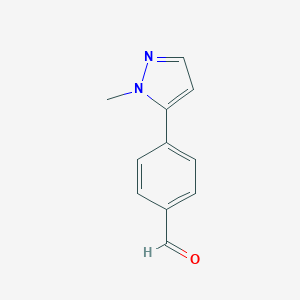
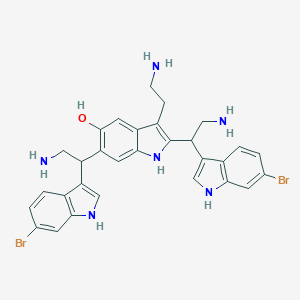
![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
